4-Toluenesulfonyl-d7 Chloride
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Overview
Description
4-Toluenesulfonyl-d7 Chloride is a deuterated derivative of 4-Toluenesulfonyl Chloride, an organic compound widely used in organic synthesis. The deuterium atoms in this compound replace the hydrogen atoms, making it particularly useful in isotopic labeling studies. This compound is characterized by its white, malodorous solid form and is known for its reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Toluenesulfonyl-d7 Chloride can be synthesized through the chlorosulfonation of toluene-d7, a deuterated form of toluene. The reaction involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated toluene and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Toluenesulfonyl-d7 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form toluenesulfonate esters (tosylates) and with amines to form sulfonamides.
Reduction Reactions: It can be reduced to the corresponding sulfinate using reducing agents like zinc.
Dehydration Reactions: It is used in dehydrations to form nitriles, isocyanides, and diimides.
Common Reagents and Conditions:
Alcohols and Pyridine: For tosylation reactions, alcohols are reacted with this compound in the presence of pyridine.
Amines: For sulfonamide formation, amines are used as nucleophiles.
Zinc: For reduction to sulfinate, zinc is employed as the reducing agent.
Major Products:
Tosylates: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Sulfinate: Formed from the reduction reaction.
Scientific Research Applications
4-Toluenesulfonyl-d7 Chloride is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis for the preparation of tosylates and sulfonamides.
Biology: It is employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Toluenesulfonyl-d7 Chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound reacts with nucleophiles such as alcohols and amines to form tosylates and sulfonamides, respectively. The deuterium atoms in the compound provide stability and allow for precise tracking in isotopic labeling studies.
Comparison with Similar Compounds
4-Toluenesulfonyl Chloride: The non-deuterated form, widely used in organic synthesis.
Methanesulfonyl Chloride: Another sulfonyl chloride compound used in similar reactions.
Benzenesulfonyl Chloride: A related compound with a benzene ring instead of a toluene ring.
Uniqueness: 4-Toluenesulfonyl-d7 Chloride is unique due to the presence of deuterium atoms, which make it particularly valuable in isotopic labeling studies. This property allows researchers to trace the compound’s pathway and interactions in complex biological and chemical systems, providing insights that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C7H7ClO2S |
---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
YYROPELSRYBVMQ-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)Cl)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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